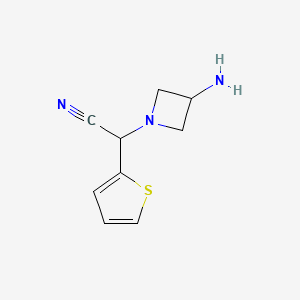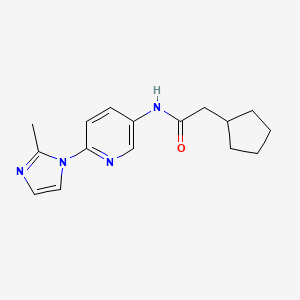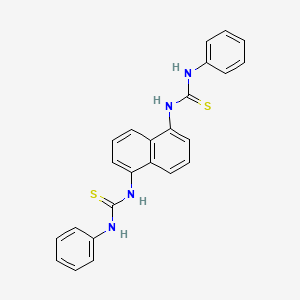
1,1'-(Naphthalene-1,5-diyl)bis(3-phenylthiourea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) is a bisthiourea derivative known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two thiourea groups attached to a naphthalene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) typically involves the reaction of naphthalene-1,5-diamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as diethyl ether or isopropanol under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) undergoes various chemical reactions, including:
Oxidation: The thiourea groups can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) involves its interaction with specific molecular targets. The thiourea groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,1’-(Naphthalene-1,5-diyl)bis(3-phenylthiourea) is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its aliphatic counterparts.
Properties
Molecular Formula |
C24H20N4S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
1-phenyl-3-[5-(phenylcarbamothioylamino)naphthalen-1-yl]thiourea |
InChI |
InChI=1S/C24H20N4S2/c29-23(25-17-9-3-1-4-10-17)27-21-15-7-14-20-19(21)13-8-16-22(20)28-24(30)26-18-11-5-2-6-12-18/h1-16H,(H2,25,27,29)(H2,26,28,30) |
InChI Key |
NFGWOYKYCUDGDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC3=C2C=CC=C3NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


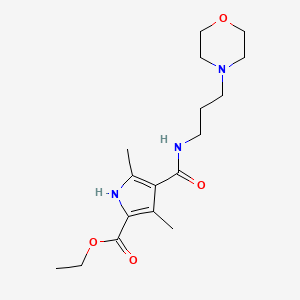
![N-(2-tert-butyl-5-oxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2,5-dichlorobenzamide](/img/structure/B14878459.png)
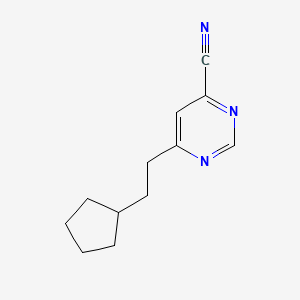
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
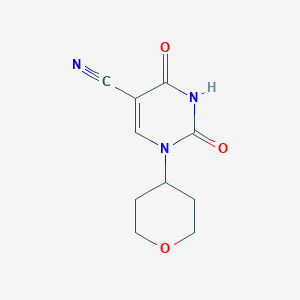
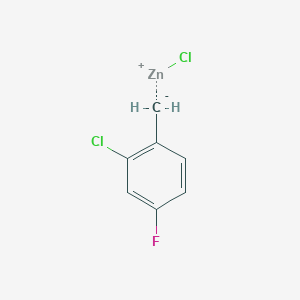
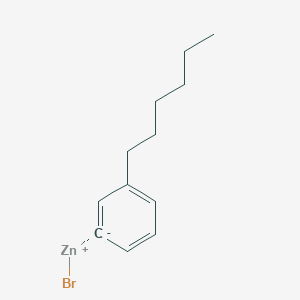
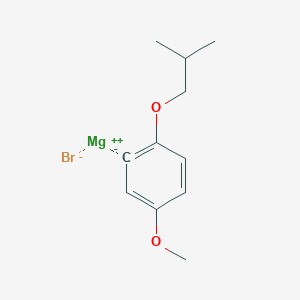
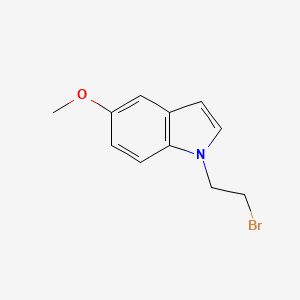
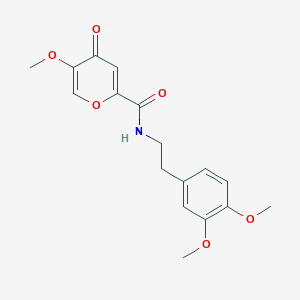
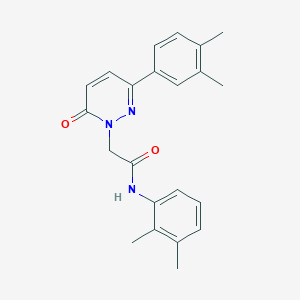
![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)
